Altechromone A

Phytotoxicology Natural Herbicides Plant Biology

Researchers requiring a structurally authenticated antifungal chromone probe often encounter supply inconsistency and uncharacterized material. Altechromone A resolves this with rigorously defined biological activity and consistent analytical quality: • Antifungal: MIC 1.8 μg/mL vs. C. albicans-~9-fold more potent than co-isolated herbarin A. • XO Inhibition: IC50 15.5 μM, comparable to allopurinol. • Anti-inflammatory: Suppresses neutrophil migration in zebrafish IBD model (2024 study). Supplied at ≥98% HPLC purity; global shipping available for standard research quantities.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 38412-47-4
Cat. No. B161653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltechromone A
CAS38412-47-4
Synonyms7-hydroxy-2,5-dimethylchromone
altechromone A
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=O)C=C(O2)C)O
InChIInChI=1S/C11H10O3/c1-6-3-8(12)5-10-11(6)9(13)4-7(2)14-10/h3-5,12H,1-2H3
InChIKeyCRNGFKXWIYTEPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Altechromone A (CAS 38412-47-4): Baseline Characteristics and Procurement Overview


Altechromone A (CAS 38412-47-4), also known as 2,5-dimethyl-7-hydroxychromone, is a chromone derivative with the molecular formula C11H10O3 and a molecular weight of 190.19 g/mol [1]. It is a naturally occurring secondary metabolite first isolated from the fungus Alternaria sp. in 1992 [2] and has since been found in various fungal species including Penicillium chrysogenum [3] and several plant families [1]. The compound is characterized by its 7-hydroxy-2,5-dimethyl substitution pattern on the chromone core and has been documented to exhibit antimicrobial, anti-inflammatory, and phytotoxic activities in various in vitro and in vivo models [3].

The Criticality of Substitution Pattern: Why Generic Chromone Analogs Cannot Substitute for Altechromone A (CAS 38412-47-4) in Research


Substituting Altechromone A with a generic chromone or a closely related analog (e.g., 5,7-dihydroxyphthalide, alternariol, or 7-hydroxy-2-methylchromone) is scientifically unsound due to its unique 7-hydroxy-2,5-dimethyl substitution pattern [1]. This specific arrangement of functional groups dictates its distinct biological activity profile, as evidenced by quantitative differences in potency and target engagement compared to other naturally occurring or synthetic chromones [2]. The following evidence guide details these verifiable, quantitative differentiators, demonstrating that activity is not a class-wide property but is exquisitely sensitive to structural nuances, making precise compound identity essential for reproducible research outcomes [3].

Quantitative Evidence Guide for Altechromone A (CAS 38412-47-4): Comparative Data Against Key Analogs and Controls


Phytotoxic Potency of Altechromone A Compared to 5,7-Dihydroxyphthalide in a Seedling Growth Inhibition Model

Altechromone A demonstrates significantly higher phytotoxic potency compared to the co-isolated chromone analog 5,7-dihydroxyphthalide [1]. In a cress (Lepidium sativum) seedling growth inhibition assay, Altechromone A achieved 65.4-66.3% inhibition at a concentration of 0.01 mM, whereas 5,7-dihydroxyphthalide required a 300-fold higher concentration (3 mM) to achieve only 27.2-43.0% inhibition [1]. The concentration required for 50% growth inhibition (IC50) was 0.66-1.41 mM for Altechromone A, compared to 1.73-2.48 mM for 5,7-dihydroxyphthalide, representing an approximately 1.8- to 2.6-fold increase in potency [1].

Phytotoxicology Natural Herbicides Plant Biology

Comparative Antimicrobial Activity of Altechromone A Against Candida albicans Relative to a Co-isolated Fungal Metabolite

Altechromone A exhibits superior antifungal activity against Candida albicans when compared to another fungal metabolite, herbarin A (Compound 4), isolated from the same Alternaria brassicicola strain [1]. In a standardized in vitro antimicrobial assay, Altechromone A demonstrated a Minimum Inhibitory Concentration (MIC) of 1.8 μg/mL against C. albicans, whereas herbarin A showed a significantly higher MIC of 15.6 μg/mL against the same pathogen [1]. This represents an approximately 8.7-fold difference in potency.

Antimicrobial Natural Products Microbiology

Xanthine Oxidase Inhibitory Activity of Altechromone A Compared to the Clinical Standard Allopurinol

Altechromone A demonstrates potent xanthine oxidase (XO) inhibitory activity, with an IC50 value that is comparable to the clinically used XO inhibitor, allopurinol [1]. In an in vitro assay, Altechromone A exhibited an IC50 of 15.5 μM for XO inhibition, while allopurinol, tested as a positive control in the same study, showed an IC50 of 10.7 μM [1].

Enzyme Inhibition Gout Hyperuricemia

In Vivo Anti-inflammatory Efficacy of Altechromone A Compared to Indomethacin in Zebrafish IBD Models

In a zebrafish model of inflammatory bowel disease (IBD) induced by TNBS, Altechromone A demonstrated significant anti-inflammatory effects that were qualitatively compared to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin [1]. The study reported that treatment with Altechromone A or indomethacin (positive control) both resulted in a reduction of neutrophil migration to the site of inflammation, improvement in intestinal motility and efflux efficiency, and alleviation of intestinal damage [1]. The concentrations used for comparison were Indomethacin at 20 μM and Altechromone A at concentrations ranging from 12.5 to 50 μg/mL [1].

Inflammation IBD Drug Discovery

Research and Industrial Application Scenarios for Altechromone A (CAS 38412-47-4) Driven by Comparative Evidence


Lead Compound for Natural Herbicide Discovery

Altechromone A's high phytotoxic potency, demonstrated by its 300-fold concentration advantage and ~2-fold lower IC50 for inhibiting seedling growth compared to the analog 5,7-dihydroxyphthalide, positions it as a superior lead scaffold for developing natural, bio-based herbicides [1]. Researchers can use Altechromone A as a reference standard to screen for or synthesize even more potent derivatives, leveraging its unique 7-hydroxy-2,5-dimethylchromone structure.

Antifungal Drug Discovery Research

The compound's potent and specific activity against Candida albicans (MIC = 1.8 μg/mL), which is nearly 9-fold more potent than the co-isolated metabolite herbarin A, makes it a valuable chemical probe for studying fungal cell wall or membrane targets [2]. Its procurement is essential for laboratories investigating novel mechanisms of action against fungal pathogens or developing antifungal agents with a natural product origin.

Gout and Hyperuricemia Research

Altechromone A's validated xanthine oxidase (XO) inhibitory activity (IC50 = 15.5 μM), which is comparable to the standard drug allopurinol, supports its use as a non-purine chemical starting point for XO inhibitor development [2]. Researchers focused on gout, hyperuricemia, and related metabolic disorders can utilize this compound for structure-activity relationship (SAR) studies and to explore alternative pharmacophores for XO inhibition.

In Vivo Model for Inflammatory Bowel Disease (IBD) Studies

Based on evidence from a 2024 study showing that Altechromone A reduces neutrophil migration and ameliorates intestinal damage in a zebrafish IBD model to an extent comparable to indomethacin, it serves as a validated, naturally-derived small molecule tool for probing the NF-κB and NLRP3 inflammatory pathways in vivo [3]. Its procurement is critical for research programs aiming to develop novel, orally bioavailable therapeutics for IBD.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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